molecular formula C10H9NO3 B8489414 4-Hydroxy-1-methyl-1H-indole-2-carboxylic acid

4-Hydroxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B8489414
M. Wt: 191.18 g/mol
InChI Key: CKZLTECAOSGTBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-1-methyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

4-hydroxy-1-methylindole-2-carboxylic acid

InChI

InChI=1S/C10H9NO3/c1-11-7-3-2-4-9(12)6(7)5-8(11)10(13)14/h2-5,12H,1H3,(H,13,14)

InChI Key

CKZLTECAOSGTBC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C1C(=O)O)C(=CC=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 4-methoxy-1-methyl-1H-indole-2-carboxylic acid (2.92 mmol, 600 mg) in dichloromethane (30 ml) under a nitrogen atmosphere was added boron tribromide (6.96 mmol, 671 μl, 1745 mg) keeping the temperature at 0 to 5° C. After stirring the reaction mixture at room temperature for three hours it was treated with 2N aqueous sodium hydroxide (to give a pH of 9) and stirred for additional 10 minutes. The aqueous phase was separated and neutralized with 2 N hydrochloric acid at 0° C. (pH between 6 and 7). The precipitate thus obtained was collected by filtration and coevaporated with toluene twice to yield 4-hydroxy-1-methyl-1H-indole-2-carboxylic acid (223 mg).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
671 μL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of ethyl 4-hydroxy-1-methyl-1H-indole-2-carboxylate (0.20 g) in THF (20 mL) was added LiOH.H2O (0.1 g) in water (20 mL) and the resulting two phase solution was stirred at room temperature under nitrogen for 4 hr. The reaction mixture was acidified with KHSO4 and the product was extracted into EtOAc, washed with brine, dried over MgSO4, and concentrated. The residue was chromatographed over silica gel with a mixture of EtOAc and hexane to give 0.12 g of the title compound. MS ES (M++H)=192.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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